molecular formula C18H16N2O3 B6421842 2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-(2-phenylethyl)- CAS No. 88422-74-6

2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-(2-phenylethyl)-

Cat. No.: B6421842
CAS No.: 88422-74-6
M. Wt: 308.3 g/mol
InChI Key: FBNJBQAUYWVWPP-UHFFFAOYSA-N
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Description

2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-(2-phenylethyl)- is a complex organic compound with the molecular formula C23H18N2O3. This compound belongs to the class of isoindole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Mechanism of Action

Target of Action

The primary targets of the compound “2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-(2-phenylethyl)-” are currently unknown. The compound belongs to the class of indole derivatives , which are known to interact with a wide range of targets due to their versatile structure

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound. The interaction with its targets could lead to changes in cellular processes, but the specifics would depend on the nature of the targets.

Biochemical Pathways

Indole derivatives are known to possess various biological activities , suggesting that they may affect multiple biochemical pathways. The downstream effects would depend on the specific pathways involved and the nature of the compound’s interaction with its targets.

Result of Action

Given the diverse biological activities of indole derivatives , it is likely that this compound could have a wide range of effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-(2-phenylethyl)- typically involves the reaction of phthalic anhydride with glycine methyl ester under basic conditions to form the intermediate compound, which is then further reacted with 2-phenylethylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-(2-phenylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-(2-phenylethyl)- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-(2-phenylethyl)- is unique due to its specific substitution pattern and the presence of the phenylethyl group, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c21-16(19-11-10-13-6-2-1-3-7-13)12-20-17(22)14-8-4-5-9-15(14)18(20)23/h1-9H,10-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNJBQAUYWVWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350519
Record name 2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88422-74-6
Record name 2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

KR2002076486 describes a process for preparation of praziquantel by reacting phenylethylamine with chloroacetyl chloride to obtain 2-chloro-N-phenethylacetamide. The compound 2-chloro-N-phenethylacetamide is then reacted with pthalimide to give 2-pthalimido-N-phenethylacetamide, which is then treated with hydrazine monohydrate to give 2-amino-N-phenylethylacetamide. On further treatment with bromoacetal, 2-amino-N-phenylethylacetamide gives 2-[2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide. This compound on further cyclization and acylation using cyclohexanoylchloride forms praziquantel.
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